

An In-depth Technical Guide to 2-Amino-6isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-isopropylpyrimidin-4-ol**, a substituted pyrimidine derivative. While specific historical data on its initial discovery is not extensively documented in publicly available literature, its structural class, the 2-aminopyrimidin-4-ols, has been a subject of significant interest in medicinal chemistry. This document outlines the most probable synthetic route, based on established pyrimidine synthesis methodologies, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols, data summaries, and pathway diagrams are provided to support further research and development efforts.

Introduction and History

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The 2-aminopyrimidine core, in particular, is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous approved drugs with diverse therapeutic applications.

While the specific discovery and detailed historical account of **2-Amino-6-isopropylpyrimidin-4-ol** are not well-documented in peer-reviewed literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 73576-32-6. The synthesis of similar 2-amino-6-alkylpyrimidin-4-ols dates back to the mid-20th century, with initial explorations focused on their



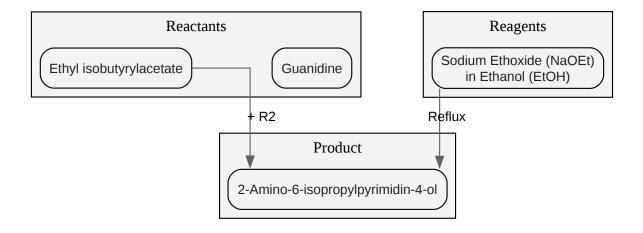
potential as antimetabolites and antimicrobial agents. The continued interest in this class of compounds stems from their synthetic tractability and the wide range of biological activities they exhibit.

Synthesis

The most established and logical method for the synthesis of **2-Amino-6-isopropylpyrimidin-4-ol** is the Pinner pyrimidine synthesis, which involves the condensation of a β -ketoester with guanidine. In this case, ethyl isobutyrylacetate serves as the three-carbon building block that provides the isopropyl group at the 6-position and the carbonyl group that becomes the 4-hydroxyl (in its keto-enol tautomeric form).

The reaction proceeds via a base-catalyzed condensation, typically using a sodium alkoxide in an alcoholic solvent. The guanidine provides the N-C-N fragment that closes the pyrimidine ring.

General Reaction Scheme



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Caption: General synthesis scheme for **2-Amino-6-isopropylpyrimidin-4-ol**.

Experimental Protocols



The following is a detailed experimental protocol for the synthesis of **2-Amino-6-isopropylpyrimidin-4-ol**, adapted from established procedures for analogous compounds.

Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Materials:

- Ethyl isobutyrylacetate (1 equivalent)
- Guanidine hydrochloride (1.2 equivalents)
- Sodium ethoxide (2.5 equivalents)
- Absolute ethanol
- Glacial acetic acid
- Deionized water

Procedure:

- A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Guanidine hydrochloride is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature to form free guanidine.
- Ethyl isobutyrylacetate is added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The resulting residue is dissolved in a minimum amount of cold water and neutralized by the dropwise addition of glacial acetic acid, leading to the precipitation of the crude product.



- The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
- The crude product is purified by recrystallization from hot water or an ethanol/water mixture to yield pure **2-Amino-6-isopropylpyrimidin-4-ol** as a solid.

Characterization: The final product should be characterized by:

- Melting Point: Expected to be around 246-248 °C.[1]
- ¹H NMR Spectroscopy: To confirm the proton environment of the isopropyl and pyrimidine ring protons.
- 13C NMR Spectroscopy: To confirm the carbon framework.
- Mass Spectrometry: To confirm the molecular weight (153.18 g/mol).
- IR Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretches.

Potential Biological Activities and Signaling Pathways

While specific biological data for **2-Amino-6-isopropylpyrimidin-4-ol** is scarce, the 2-aminopyrimidine scaffold is a well-known pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation. By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity: The pyrimidine ring is isosteric with purine bases, allowing some derivatives to interfere with microbial nucleic acid synthesis or other essential metabolic pathways.

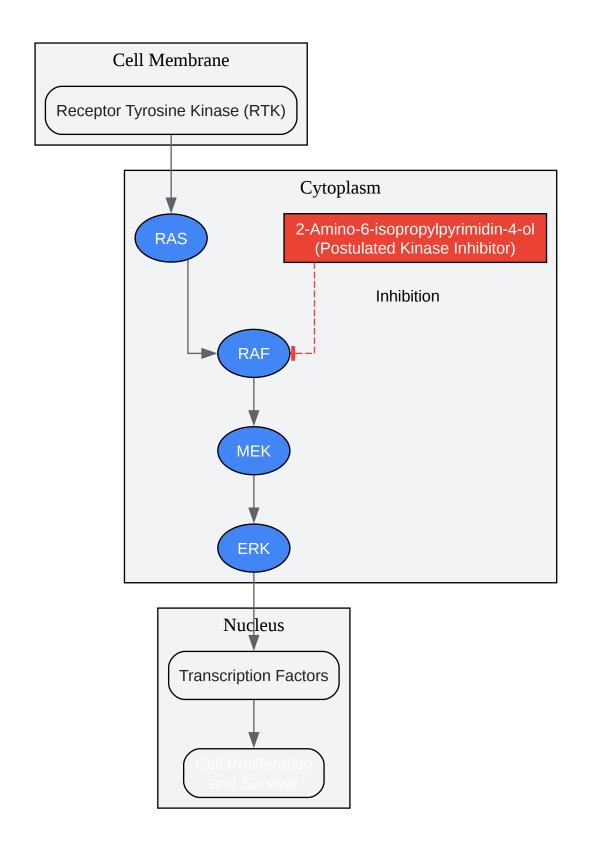


 Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Postulated Signaling Pathway: Kinase Inhibition

A plausible mechanism of action for **2-Amino-6-isopropylpyrimidin-4-ol** in an oncological context is the inhibition of a protein kinase. The diagram below illustrates a simplified, representative signaling pathway that is often targeted by small molecule kinase inhibitors.





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Caption: Postulated MAPK/ERK signaling pathway inhibition.



Data Presentation

Physicochemical Properties

Property	Value
IUPAC Name	2-amino-6-isopropylpyrimidin-4-ol
CAS Number	73576-32-6
Molecular Formula	C7H11N3O
Molecular Weight	153.18 g/mol
Melting Point	246-248 °C
Appearance	Solid
Predicted LogP	~0.5
Predicted pKa	~9.9

Comparative Biological Activity (Hypothetical)

The following table presents hypothetical IC₅₀ values for **2-Amino-6-isopropylpyrimidin-4-ol** against various targets, based on the known activities of similar compounds. This data is for illustrative purposes only and requires experimental validation.

Target/Assay	Hypothetical IC ₅₀ (μM)	Compound Class Reference
Cyclin-Dependent Kinase 2 (CDK2)	0.5 - 5	2,4-diamino-5-ketopyrimidines
Staphylococcus aureus (MIC)	10 - 50	Various 2-aminopyrimidine derivatives
Nitric Oxide (NO) Production	> 100	2-amino-4,6- dihydroxypyrimidine counterparts were inactive

Conclusion



2-Amino-6-isopropylpyrimidin-4-ol is a readily synthesizable pyrimidine derivative with significant potential for further investigation in drug discovery. Based on the extensive research into the 2-aminopyrimidine scaffold, this compound is a promising candidate for screening against a variety of biological targets, particularly protein kinases involved in cell proliferation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for further biological evaluation. Future work should focus on obtaining empirical data for its biological activities to validate the hypotheses presented herein.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384321#discovery-and-history-of-2-amino-6-isopropylpyrimidin-4-ol]

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